molecular formula C36H34N4O8 B13138192 Fmoc-D-norArg(Z)2-OH

Fmoc-D-norArg(Z)2-OH

Cat. No.: B13138192
M. Wt: 650.7 g/mol
InChI Key: OJBZBKXVLYDJEI-WJOKGBTCSA-N
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Description

Fmoc-D-norArg(Z)₂-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a D-configuration norarginine backbone, where the α-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain guanidine moiety is doubly protected by benzyloxycarbonyl (Z) groups. The D-configuration and norarginine structure (one fewer methylene group in the side chain compared to arginine) influence peptide conformation and resistance to enzymatic degradation . The Z protecting group, introduced for side-chain protection, requires hydrogenolysis or strong acids for removal, which impacts synthetic workflows .

Properties

Molecular Formula

C36H34N4O8

Molecular Weight

650.7 g/mol

IUPAC Name

(2R)-4-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C36H34N4O8/c41-32(42)31(38-34(43)48-23-30-28-17-9-7-15-26(28)27-16-8-10-18-29(27)30)19-20-37-33(39-35(44)46-21-24-11-3-1-4-12-24)40-36(45)47-22-25-13-5-2-6-14-25/h1-18,30-31H,19-23H2,(H,38,43)(H,41,42)(H2,37,39,40,44,45)/t31-/m1/s1

InChI Key

OJBZBKXVLYDJEI-WJOKGBTCSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-norArg(Z)2-OH typically involves the protection of the amino group of D-norarginine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting D-norarginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The reaction is usually carried out in an organic solvent like dioxane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-norArg(Z)2-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide and the fluorenylmethyloxycarbonyl byproduct.

Scientific Research Applications

Chemistry

Fmoc-D-norArg(Z)2-OH is widely used in the synthesis of peptides and proteins. It serves as a protecting group for the amino group of arginine, allowing for selective deprotection and coupling reactions .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .

Medicine

In medicine, this compound is used in the development of peptide-based therapeutics. It is also used in the synthesis of diagnostic peptides and imaging agents .

Industry

In the industrial sector, this compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals and biotechnology .

Mechanism of Action

The mechanism of action of Fmoc-D-norArg(Z)2-OH involves the protection of the amino group of arginine, preventing unwanted side reactions during peptide synthesis. The fluorenylmethyloxycarbonyl group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and coupling reactions .

Comparison with Similar Compounds

Structural Features and Protecting Groups

Fmoc-D-norArg(Z)₂-OH is compared to structurally related compounds in Table 1.

Table 1: Structural and Protective Group Comparison

Compound Backbone Protecting Groups (Side Chain) Molecular Weight (g/mol) Deprotection Method
Fmoc-D-norArg(Z)₂-OH D-norarginine 2× Z (benzyloxycarbonyl) ~564* Hydrogenolysis or HBr/TFA
Fmoc-Arg(Pbf)-OH L-arginine Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) 698.75 TFA
Fmoc-D-Arg(Boc)₂-OH D-arginine 2× Boc (tert-butyloxycarbonyl) 596.68 TFA
Fmoc-L-Dap(Aloc)-OH L-2,3-diaminopropionic acid Aloc (allyloxycarbonyl) 410.43 Pd(0)-mediated deprotection

*Estimated based on analogous compounds.

Key Observations:

  • Protecting Group Stability: Z groups offer moderate acid stability but require harsh deprotection methods (e.g., HBr in TFA or hydrogenolysis), limiting compatibility with acid-sensitive residues. In contrast, Pbf and Boc are removed under standard TFA cleavage conditions, making them preferable for Fmoc-SPPS workflows .
  • Steric Effects : The bulky Pbf group in Fmoc-Arg(Pbf)-OH can hinder coupling efficiency, necessitating optimized activation protocols (e.g., DIC/HOBt/DMAP in DMA/DCM) to achieve >93% coupling rates .
  • Orthogonal Protection : Aloc (allyloxycarbonyl) in Fmoc-L-Dap(Aloc)-OH enables orthogonal deprotection via Pd(0), useful in sequential assembly strategies .

Research Findings and Challenges

  • Deprotection Efficiency : Z group removal requires hazardous reagents (e.g., HBr), complicating large-scale synthesis. Pbf and Boc offer safer, high-yield deprotection .
  • Configuration Effects: D-amino acids like Fmoc-D-norArg(Z)₂-OH enhance metabolic stability but may reduce target binding affinity compared to L-forms .
  • Norarginine vs.

Biological Activity

Fmoc-D-norArg(Z)2-OH, a derivative of norarginine, is an important compound in peptide synthesis and biological research. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₃₅H₄₃N₅O₇
  • Molecular Weight : 661.8 g/mol
  • CAS Number : 401915-53-5

This compound functions primarily as a substrate in the synthesis of peptides that modulate various biological pathways. Its structure allows for interaction with specific receptors and enzymes, influencing physiological processes such as cell signaling and gene expression.

Key Mechanisms:

  • Agonistic Activity : this compound has been shown to act as an agonist for certain growth hormone receptors, enhancing growth hormone release in vitro and in vivo .
  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in proteolytic pathways, affecting the cleavage of substrates and modulating their biological activity .

Biological Activity

The biological activity of this compound has been evaluated through various studies, demonstrating its potential in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Growth Hormone ReleaseEnhances GH release from pituitary cells
Wound HealingAccelerates skin wound healing in animal models
Myocardial RepairPromotes myocardial repair post-infarction
Antiplasmin ActivityInhibits antiplasmin-cleaving enzyme

Case Studies

  • Growth Hormone Release :
    • A study demonstrated that analogs containing this compound significantly increased GH release when administered subcutaneously to rats. The structural modifications enhanced potency compared to standard analogs .
  • Wound Healing :
    • In a model of skin injury, treatment with peptides incorporating this compound resulted in faster closure rates and improved tissue regeneration compared to controls. This effect was attributed to enhanced fibroblast migration and proliferation .
  • Cardiac Repair :
    • Research indicated that administration of peptides with this compound post-myocardial infarction led to improved cardiac function and reduced scar formation, suggesting its role in myocardial tissue repair mechanisms .

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